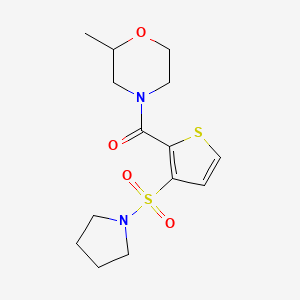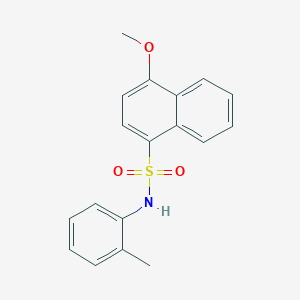![molecular formula C19H23N3O3 B7546720 2-[4-(1-benzofuran-2-carbonyl)piperazin-1-yl]-N-cyclopropylpropanamide](/img/structure/B7546720.png)
2-[4-(1-benzofuran-2-carbonyl)piperazin-1-yl]-N-cyclopropylpropanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[4-(1-benzofuran-2-carbonyl)piperazin-1-yl]-N-cyclopropylpropanamide, also known as BRL-15572, is a compound that has been extensively studied for its potential therapeutic applications. This compound belongs to the class of piperazine derivatives and has been found to have a wide range of pharmacological activities.
Wirkmechanismus
The mechanism of action of 2-[4-(1-benzofuran-2-carbonyl)piperazin-1-yl]-N-cyclopropylpropanamide involves its binding to the 5-HT1A receptor. This receptor is a G protein-coupled receptor that is widely distributed in the brain and is involved in the regulation of serotonin neurotransmission. This compound acts as a partial agonist of the 5-HT1A receptor, which means that it activates the receptor but to a lesser extent than a full agonist. This results in a modulation of serotonin neurotransmission, which is thought to underlie its therapeutic effects.
Biochemical and Physiological Effects
This compound has been shown to have a wide range of biochemical and physiological effects. It has been found to increase the release of serotonin in the brain, which is thought to contribute to its anxiolytic and antidepressant effects. This compound has also been shown to increase the activity of the hypothalamic-pituitary-adrenal (HPA) axis, which is involved in the regulation of stress responses. This suggests that this compound may have potential applications in the treatment of stress-related disorders.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 2-[4-(1-benzofuran-2-carbonyl)piperazin-1-yl]-N-cyclopropylpropanamide for lab experiments is its high affinity for the 5-HT1A receptor. This makes it a useful tool for investigating the role of this receptor in various physiological and pathological processes. However, one limitation of this compound is its partial agonist activity, which can complicate the interpretation of results. Additionally, the synthesis of this compound can be challenging, which can limit its availability for research purposes.
Zukünftige Richtungen
There are several future directions for the research on 2-[4-(1-benzofuran-2-carbonyl)piperazin-1-yl]-N-cyclopropylpropanamide. One area of interest is the potential use of this compound in the treatment of anxiety and depression in humans. Clinical trials are needed to determine the safety and efficacy of this compound in humans. Another area of interest is the investigation of the role of the 5-HT1A receptor in stress-related disorders, such as post-traumatic stress disorder (PTSD). This compound may have potential applications in the treatment of these disorders, and further research is needed to explore this possibility. Finally, the development of more efficient synthesis methods for this compound could increase its availability for research purposes and facilitate further investigations into its pharmacological properties.
Conclusion
In conclusion, this compound is a compound that has been extensively studied for its potential therapeutic applications. It has a high affinity for the 5-HT1A receptor and has been shown to have anxiolytic, antidepressant, and analgesic effects in animal models. The synthesis of this compound can be challenging, but it remains a useful tool for investigating the role of the 5-HT1A receptor in various physiological and pathological processes. Further research is needed to determine the safety and efficacy of this compound in humans and to explore its potential applications in the treatment of stress-related disorders.
Synthesemethoden
The synthesis of 2-[4-(1-benzofuran-2-carbonyl)piperazin-1-yl]-N-cyclopropylpropanamide involves the reaction of N-cyclopropylpropanamide with 1-benzofuran-2-carbonyl chloride in the presence of a base. The resulting intermediate is then reacted with piperazine to yield the final product. The synthesis of this compound has been reported in several research articles, and the purity and yield of the compound have been optimized by various methods.
Wissenschaftliche Forschungsanwendungen
2-[4-(1-benzofuran-2-carbonyl)piperazin-1-yl]-N-cyclopropylpropanamide has been extensively studied for its potential therapeutic applications. It has been found to have a high affinity for the 5-HT1A receptor, which is involved in the regulation of mood, anxiety, and stress. This compound has been shown to have anxiolytic and antidepressant effects in animal models, and it has also been investigated for its potential use in the treatment of neuropathic pain.
Eigenschaften
IUPAC Name |
2-[4-(1-benzofuran-2-carbonyl)piperazin-1-yl]-N-cyclopropylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O3/c1-13(18(23)20-15-6-7-15)21-8-10-22(11-9-21)19(24)17-12-14-4-2-3-5-16(14)25-17/h2-5,12-13,15H,6-11H2,1H3,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSRXYCQPEFRILS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1CC1)N2CCN(CC2)C(=O)C3=CC4=CC=CC=C4O3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-methyl-N-[(1-methylpyrazol-4-yl)methyl]-3-(1,3,5-trimethylpyrazol-4-yl)propanamide](/img/structure/B7546637.png)
![2-chloro-N-[2-(1-phenylpyrazol-4-yl)ethyl]benzamide](/img/structure/B7546645.png)
![2,3-dichloro-N-[2-(1-phenylpyrazol-4-yl)ethyl]benzamide](/img/structure/B7546646.png)

![2,2-dimethyl-N-[4-(1-naphthalen-2-ylethylamino)-4-oxobutyl]propanamide](/img/structure/B7546669.png)



![1-(4-fluorophenyl)-N-[2-(furan-2-yl)-2-pyrrolidin-1-ylethyl]methanesulfonamide](/img/structure/B7546703.png)
![1-[4-[2-(4-Methoxyphenyl)pyrrolidine-1-carbonyl]phenyl]imidazolidin-2-one](/img/structure/B7546710.png)
![N-phenyl-1-[2-(thiophene-2-carbonylamino)propanoyl]piperidine-4-carboxamide](/img/structure/B7546711.png)
![[4-(2-Fluorophenyl)piperazin-1-yl]-(1-pyrazin-2-ylpiperidin-4-yl)methanone](/img/structure/B7546727.png)

![N-[3-chloro-4-[cyano(phenyl)methyl]phenyl]acetamide](/img/structure/B7546738.png)